molecular formula C20H16ClF3N4O4S B2705574 N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide CAS No. 851783-41-0

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide

Cat. No.: B2705574
CAS No.: 851783-41-0
M. Wt: 500.88
InChI Key: XBXNWNWOQQUTMG-UHFFFAOYSA-N
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Description

N-({5-[({[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 2-chloro-5-(trifluoromethyl)phenyl moiety. The oxadiazole ring is further functionalized with a methyl group bearing a 4-methoxybenzamide substituent.

Properties

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O4S/c1-31-13-5-2-11(3-6-13)18(30)25-9-17-27-28-19(32-17)33-10-16(29)26-15-8-12(20(22,23)24)4-7-14(15)21/h2-8H,9-10H2,1H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXNWNWOQQUTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Introduction of the sulfanyl group: The oxadiazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the anilino group: The intermediate is further reacted with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the anilino derivative.

    Formation of the benzamide moiety: Finally, the compound is reacted with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially leading to the development of new industrial processes or products.

Mechanism of Action

The mechanism of action of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and methoxy groups could enhance its binding affinity and specificity, while the oxadiazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Heterocyclic Core Properties

Heterocycle Electron Density Metabolic Stability Bioavailability
1,3,4-Oxadiazole Low High Moderate-High
1,3,4-Thiadiazole Moderate Moderate Moderate
1,2,4-Triazole High Low-Moderate Variable

Substituent Effects

Trifluoromethyl and Chloro Groups

The 2-chloro-5-(trifluoromethyl)phenyl group is a hallmark of agrochemicals (e.g., fluazuron in ). Compared to similar substituents:

  • 4-Trifluoromethylphenyl (): This positional isomer lacks the chloro group, reducing steric hindrance and possibly altering target binding .
  • 2,4-Dichlorophenyl (): Increased halogenation enhances lipophilicity but may elevate toxicity .

Benzamide Moieties

The 4-methoxybenzamide group contrasts with:

  • Benzodioxole-5-carboxamide (): This bicyclic system enhances π-π stacking but introduces metabolic liabilities (e.g., CYP450-mediated oxidation) .

Table 2: Substituent Impact on logP and Solubility

Substituent Predicted logP Aqueous Solubility (µg/mL)
2-Chloro-5-(trifluoromethyl)phenyl 3.8 12
4-Methoxybenzamide 2.1 85
Benzodioxole-5-carboxamide 2.5 45

Sulfanyl Linkages

The sulfanyl group in the target compound is critical for redox activity and conformational flexibility. Comparisons include:

  • S-Alkylated Triazoles (): These derivatives show tautomerism (thione-thiol equilibrium), which may reduce stability compared to the oxadiazole’s static sulfanyl linkage .
  • Naphthyloxy-Substituted Oxadiazoles (): Bulkier substituents reduce solubility but enhance antioxidant activity via radical scavenging .

Biological Activity

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-methoxybenzamide is a complex organic compound with potential biological applications. Its unique structure incorporates various functional groups that may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula:

C21H18ClF3N4O5SC_{21}H_{18}ClF_3N_4O_5S

It features a 1,3,4-oxadiazole ring , a trifluoromethyl group , and a methoxybenzamide moiety , which may enhance its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activities, leading to various physiological effects. The trifluoromethyl and methoxy groups are believed to enhance binding affinity and specificity for biological targets .

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an antidiabetic agent. Molecular docking studies suggest that it interacts effectively with key enzymes involved in glucose metabolism:

Target Enzyme IC50 (μM) Standard Comparison
α-Glucosidase6.28Acarbose (IC50 2.00)
α-Amylase4.58Acarbose (IC50 1.58)
PTP1B0.91Ursolic Acid (IC50 1.35)
DPPH2.36Ascorbic Acid (IC50 0.85)

These results indicate that the compound exhibits significant inhibitory activity against these enzymes, suggesting its potential as a multitarget antidiabetic agent .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. The DPPH radical scavenging assay showed promising results with an IC50 value of 2.36 μM, indicating its capability to neutralize free radicals and potentially protect against oxidative stress .

Case Studies and Research Findings

  • In Vitro Studies : Laboratory tests have demonstrated that this compound effectively inhibits the activity of α-glucosidase and α-amylase, which are crucial in carbohydrate digestion and glucose absorption .
  • Toxicity Assessments : Preliminary toxicity studies conducted on animal models showed no significant adverse effects at various concentrations over a 72-hour observation period, suggesting a favorable safety profile for further development .

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